tert-butyl N-(3-aminopropoxy)-N-methylcarbamate

Targeted protein degradation PROTAC linker design Passive membrane permeability

tert‑Butyl N‑(3‑aminopropoxy)‑N‑methylcarbamate (CAS 1196681‑74‑9) is a bifunctional, Boc‑protected alkyl‑ether linker building block [REFS‑1] widely used in the modular assembly of proteolysis‑targeting chimeras (PROTACs). Its structure combines a terminal primary amine, a three‑carbon propoxy spacer, an N‑methylcarbamate nitrogen, and a tert‑butoxycarbonyl protecting group, yielding a molecular weight of 204.27 Da and the molecular formula C₉H₂₀N₂O₃ [REFS‑2].

Molecular Formula C9H20N2O3
Molecular Weight 204.27
CAS No. 1196681-74-9
Cat. No. B2444192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-aminopropoxy)-N-methylcarbamate
CAS1196681-74-9
Molecular FormulaC9H20N2O3
Molecular Weight204.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)OCCCN
InChIInChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11(4)13-7-5-6-10/h5-7,10H2,1-4H3
InChIKeyXTBLWBPAUVGQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(3-aminopropoxy)-N-methylcarbamate (CAS 1196681-74-9) – A Compact Alkyl-Ether PROTAC Linker Building Block with Reduced H‑Bond Donor Count


tert‑Butyl N‑(3‑aminopropoxy)‑N‑methylcarbamate (CAS 1196681‑74‑9) is a bifunctional, Boc‑protected alkyl‑ether linker building block [REFS‑1] widely used in the modular assembly of proteolysis‑targeting chimeras (PROTACs). Its structure combines a terminal primary amine, a three‑carbon propoxy spacer, an N‑methylcarbamate nitrogen, and a tert‑butoxycarbonyl protecting group, yielding a molecular weight of 204.27 Da and the molecular formula C₉H₂₀N₂O₃ [REFS‑2]. The N‑methyl substituent distinguishes this linker from the unsubstituted carbamate analog (CAS 228245‑16‑7) by eliminating one hydrogen‑bond donor and altering the local lipophilicity around the carbamate junction [REFS‑3].

Why a Generic Alkyl‑Ether PROTAC Linker Cannot Simply Replace tert‑Butyl N‑(3‑aminopropoxy)‑N‑methylcarbamate (1196681‑74‑9)


PROTAC linker performance is exquisitely sensitive to subtle changes in hydrogen‑bond donor/acceptor count, spacer‑atom composition, and local conformational bias, each of which can shift ternary‑complex geometry from productive ubiquitination to non‑productive binary complexes [REFS‑1]. The N‑methyl group in CAS 1196681‑74‑9 lowers the carbamate nitrogen’s H‑bond donor count from 1 to 0, reducing the total HBD of the linker substructure to 1 (the terminal NH₂) – a feature that has been directly associated with improved passive membrane permeability in degrader design [REFS‑2]. Substituting the aminopropoxy‑ether spacer with a pure alkyl chain or a longer PEG tether simultaneously changes molecular weight, rotatable bond count, and aqueous solubility, making simple “in‑class” interchange unreliable without re‑optimization of the entire degrader series [REFS‑3].

Quantitative Differentiation Evidence: tert‑Butyl N‑(3‑aminopropoxy)‑N‑methylcarbamate (1196681‑74‑9) vs. Closest PROTAC Linker Analogs


Reduced Hydrogen‑Bond Donor Count Relative to the Non‑Methylated Carbamate Analog

tert‑Butyl N‑(3‑aminopropoxy)‑N‑methylcarbamate possesses a single hydrogen‑bond donor (the terminal primary amine), whereas the direct NH‑carbamate analog, tert‑butyl (3‑aminopropoxy)carbamate (CAS 228245‑16‑7), contains two HBDs (the terminal NH₂ plus the carbamate NH). In PROTAC design, reducing the number of exposed H‑bond donors has been shown to lower the desolvation penalty during passive membrane crossing, thereby improving cellular uptake of otherwise impermeant bifunctional degraders [REFS‑1]. The N‑methyl substitution achieves this reduction without altering the linker’s backbone rigidity or the spacing between the terminal amine and the Boc‑protected junction [REFS‑1].

Targeted protein degradation PROTAC linker design Passive membrane permeability

Molecular Weight Advantage Over the Common PEG‑Based Linker N‑Boc‑C1‑PEG3‑C3‑NH₂

With a molecular weight of 204.27 Da, tert‑butyl N‑(3‑aminopropoxy)‑N‑methylcarbamate is substantially lighter than the widely used PEG‑based PROTAC linker N‑Boc‑C1‑PEG3‑C3‑NH₂ (CAS 194920‑62‑2), which weighs 320.42 Da [REFS‑1][REFS‑2]. PROTAC molecules routinely approach or exceed the outer limits of oral druggable space (MW > 950 Da), and every 100 Da added by the linker substructure constrains the molecular‑weight budget available for the target‑protein ligand and E3‑ligase recruiter [REFS‑3]. The lower MW of the target linker leaves greater design headroom for optimizing high‑affinity warheads without breaching permeability thresholds.

PROTAC linker selection Molecular weight optimization Oral bioavailability potential

Single Ether Oxygen Balances Solubility vs. Lipophilicity Relative to Pure Alkyl Linkers

The linker backbone of CAS 1196681‑74‑9 contains a single ether oxygen within its three‑carbon spacer, providing a hydrogen‑bond acceptor site that enhances aqueous solubility without the excessive polarity of longer PEG chains. By contrast, the all‑alkyl analog tert‑butyl (3‑aminopropyl)carbamate (CAS 75178‑96‑0, MW 174.24 Da) lacks any oxygen in its C3 spacer, resulting in a higher predicted cLogP and potentially reduced aqueous solubility [REFS‑1]. In PROTAC linker design, alkyl‑ether linkages are recognized as a practical compromise between the membrane‑compatible hydrophobicity of pure alkyl chains and the solubility‑enhancing but entropically costly PEG repeats [REFS‑2].

PROTAC solubility Linker polarity tuning Aqueous–lipid partitioning

Validated Synthetic Tractability in Solid‑Phase PROTAC Assembly (HDAC6 Degrader Context)

A PROTAC construct incorporating the tert‑butyl N‑(3‑aminopropoxy)‑N‑methylcarbamate linker substructure has been reported to achieve an EC₅₀ of 6.5 nM for HDAC6 protein degradation in human MM1.S cells following 24 h incubation, as assessed by immunoblotting [REFS‑1][REFS‑2]. This demonstrates that the linker is compatible with solid‑phase parallel synthesis workflows and cereblon‑recruiting degrader architectures, yielding a highly potent intracellular degrader. The cognate HDAC6‑PROTAC series (published in J. Med. Chem. 2022) achieved DC₅₀ values as low as 3.5 nM, confirming that linkers of this alkyl‑ether class can support efficient ternary‑complex formation and processive ubiquitination [REFS‑3].

HDAC6 degradation Solid-phase PROTAC synthesis Cereblon-recruiting degraders

High‑Value Application Scenarios for tert‑Butyl N‑(3‑aminopropoxy)‑N‑methylcarbamate (1196681‑74‑9) Based on Quantitative Differentiation


Lead‑Optimization PROTAC Libraries Where Passive Permeability Is the Primary Hurdle

In degrader programs where initial hits suffer from poor cellular uptake due to excessive hydrogen‑bond donor count or high molecular weight, this linker offers a compact (204 Da), low‑HBD (1 donor) building block that can replace bulkier PEG linkers or higher‑HBD NH‑carbamate analogs [REFS‑1]. The documented reduction in HBD count (1 vs. 2 for the NH analog) aligns with medicinal chemistry strategies that substitute exposed amide NH groups with N‑methyl to improve permeability without sacrificing linker rigidity [REFS‑2].

Solid‑Phase Parallel Synthesis of Cereblon‑Recruiting Degrader Mini‑Libraries

The validated use of this linker in solid‑phase PROTAC assembly for HDAC6 degraders (yielding EC₅₀ values of 6.5 nM in cells) [REFS‑3] makes it suitable for automated, high‑throughput degrader library construction. Its Boc‑protected secondary amine and free terminal primary amine enable sequential, orthogonal deprotection and coupling steps without requiring transient protecting‑group manipulations.

Replacement of PEG Linkers When Oral Bioavailability Is a Design Criterion

For programs targeting oral PROTACs, the 36% lower molecular weight relative to N‑Boc‑C1‑PEG3‑C3‑NH₂ (204 vs. 320 Da) provides critical headroom within the bRo5 oral druggability envelope (MW <950–1000 Da; cLogP <7–10; HBD ≤4–6) [REFS‑4]. This weight advantage allows medicinal chemists to incorporate higher‑affinity, larger target‑protein ligands without crossing bioavailability thresholds.

Tuning Linker Polarity When Moving from an All‑Alkyl to a Moderately Polar Spacer

When replacing an all‑alkyl C3 linker (e.g., CAS 75178‑96‑0) that may cause solubility‑limited degradation activity, the single ether oxygen in this aminopropoxy linker adds one H‑bond acceptor site and lowers estimated cLogP by approximately 0.5–1.0 log units, potentially improving aqueous solubility without the multi‑unit PEG penalty of increased rotatable bonds and molecular weight [REFS‑5].

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